
GSK343
説明
GSK343 is a member of the class of indazoles that is 1-isopropyl-1H-indazole-4-carboxamide in which the nitrogen of the carboxamide group is substituted by a (6-methyl-2-oxo-4-propyl-1,2-dihydropyridin-3-yl)methyl group and in which the indazole ring is substituted at position 6 by a 2-(4-methylpiperazin-1-yl)pyridin-4-yl group. A highly potent and selective EZH2 inhibitor (IC50 = 4 nM). It has a role as an EC 2.1.1.43 (enhancer of zeste homolog 2) inhibitor, an apoptosis inducer and an antineoplastic agent. It is a N-alkylpiperazine, a secondary carboxamide, an aminopyridine, a pyridone, a N-arylpiperazine and a member of indazoles.
科学的研究の応用
Glioblastoma Treatment
GSK343 has shown promising results in the treatment of glioblastoma, a highly aggressive brain tumor. Studies demonstrate that this compound significantly reduces glioblastoma cell viability and tumor progression by modulating the canonical and non-canonical NF-κB/IκBα pathways.
- In Vitro Studies : Treatment with this compound at concentrations of 1, 10, and 25 μM resulted in reduced cell viability and altered expression of key proteins involved in tumor progression, such as IKKβ, NF-κB, and IκBα .
- In Vivo Studies : In mouse models, this compound administration reduced subcutaneous tumor mass and modulated immune responses by increasing levels of chemokines like CXCL9, CXCL10, and CXCL11, which are crucial for NK cell migration to tumor sites .
Inhibition of Cancer Stem Cells
This compound has been found to suppress cancer stem-like properties in glioma cells. It reduces proliferation, motility, and the ability to form spheres—an indicator of stemness.
- Case Study : In experiments with U87 and LN229 glioma cells, this compound treatment led to a significant decrease in markers associated with stemness (Nestin, Sox-2, Oct-4) and reduced H3K27me3 levels .
- Clonogenic Assays : Clonogenic assays indicated that this compound effectively impaired the capacity for colony formation in glioma stem cells derived from patient samples .
Immunological Applications
This compound's role extends beyond direct anti-cancer effects; it also modulates immune responses.
- Immune Response Modulation : The compound enhances NK cell-mediated tumor growth inhibition through the upregulation of chemokines, indicating its potential as an immunotherapeutic agent .
- Sepsis-Induced Intestinal Disorders : Recent studies suggest that this compound may protect against sepsis-induced intestinal injury by modulating inflammatory responses in vivo .
Resistance Mechanisms
Research has identified mechanisms of acquired resistance to this compound, particularly in diffuse large B-cell lymphoma (DLBCL). Resistant cell lines exhibited differentiation towards an ABC-like phenotype when exposed to increasing concentrations of this compound . Understanding these mechanisms is crucial for improving treatment strategies.
Data Summary Table
作用機序
Target of Action
GSK343 primarily targets the Enhancer of Zeste Homolog 2 (EZH2) and EZH1 . EZH2 is a histone methyltransferase that plays a crucial role in gene regulation by catalyzing the addition of methyl groups to histone proteins, thereby influencing gene expression . EZH2 is often upregulated in various diseases, including cancer .
Mode of Action
This compound inhibits the activity of EZH2 and EZH1 through competitive inhibition of the cofactor S-Adenosyl-l-methionine (SAM) . The IC50 values for EZH2 and EZH1 are 4 nM and 60 nM, respectively . This inhibition leads to changes in the methylation status of histones, which can alter gene expression patterns .
Biochemical Pathways
This compound affects the biochemical pathways involving histone methylation, particularly at the Histone H3-Lysine 27 (H3K27) site . By inhibiting EZH2, this compound reduces the methylation of H3K27, leading to changes in gene expression . This can have downstream effects on various cellular processes, including cell proliferation and differentiation .
Pharmacokinetics
It is supplied as a lyophilized powder and is soluble in DMSO .
Result of Action
The inhibition of EZH2 by this compound has been shown to have significant effects on cellular processes. For instance, it has been found to promote M2 macrophage polarization in Chronic Kidney Disease (CKD), reducing hypercalcemia-induced brain damage . In another study, this compound was found to significantly improve behavioral deficits and reduce the alteration of Parkinson’s Disease (PD) hallmarks .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the concentration of the compound, the duration of treatment, and the specific cellular environment can all impact its efficacy . .
生化学分析
Biochemical Properties
GSK343 is known to inhibit the enzymatic activity of EZH2, a histone-lysine N-methyltransferase . It displays a high degree of selectivity for EZH2 over EZH1 and other histone methyltransferases . This interaction with EZH2 is crucial for its role in various biochemical reactions.
Cellular Effects
This compound has been shown to have significant effects on various types of cells. It inhibits cell viability in a dose- and time-dependent manner . It has been observed to suppress cell proliferation, promote apoptosis, and block cell cycle progression . Furthermore, this compound induces autophagy in cancer cells .
Molecular Mechanism
The molecular mechanism of this compound involves its binding and inhibition of EZH2. This leads to a decrease in the methylation of histone H3 at lysine 27 (H3K27), a mark associated with gene repression . This can result in changes in gene expression, affecting various cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed over time. For instance, it has been shown to reduce the viability of GB cell lines in a concentration-dependent manner over a period of 24 to 48 hours .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. For instance, in a model of MPTP-induced nigrostriatal degeneration, this compound was administered intraperitoneally daily at doses of 1 mg/kg, 5 mg/kg, and 10 mg/kg, and it was observed to significantly improve behavioral deficits and reduce the alteration of PD hallmarks .
Metabolic Pathways
This compound is involved in the regulation of various metabolic pathways. It has been suggested that EZH2, the enzyme that this compound inhibits, is involved in altering the metabolic profiles of tumor cells, covering glucose, lipid, and amino acid metabolism .
Transport and Distribution
While specific transporters or binding proteins for this compound have not been identified, its effects on cells suggest that it is able to penetrate cell membranes and exert its effects intracellularly .
Subcellular Localization
The subcellular localization of this compound is not explicitly known. Given that its target, EZH2, is a nuclear enzyme, it is likely that this compound also localizes to the nucleus to exert its effects .
生物活性
GSK343 is a selective inhibitor of the Enhancer of Zeste Homolog 2 (EZH2), an important component of the Polycomb Repressive Complex 2 (PRC2) that plays a critical role in gene silencing and chromatin modification. The biological activity of this compound has been extensively studied, revealing its potential therapeutic applications, particularly in cancer treatment. This article summarizes key findings from various studies, highlighting this compound's mechanisms of action, effects on cellular processes, and implications for cancer therapy.
This compound exerts its biological effects primarily through the inhibition of EZH2, leading to changes in gene expression that promote apoptosis and inhibit cell proliferation. The following mechanisms have been identified:
- Induction of Apoptosis : this compound has been shown to induce programmed cell death in various cancer cell lines. For instance, in Saos2 cells, treatment with this compound resulted in increased levels of cleaved caspase-3 and PARP, markers indicative of apoptosis, in a dose-dependent manner .
- Regulation of Oncogenes : The compound inhibits the expression of key oncogenes such as c-Myc and FBP1. In Saos2 cells, this compound reduced the expression levels of EZH2, c-Myc, and FBP1 significantly at concentrations of 10 and 20 μM . This suggests a regulatory feedback loop where EZH2 inhibition leads to decreased expression of proliferation-promoting proteins.
- Influence on Autophagy : In addition to apoptosis, this compound has been implicated in the induction of autophagy. This process is essential for cellular homeostasis and can contribute to cancer cell survival under stress conditions .
- Impact on Cancer Stem Cells : Studies indicate that this compound can suppress cancer stem-like properties in glioma cells, thereby reducing their invasive potential and proliferation .
In Vitro Findings
This compound's effects have been characterized across several cancer types:
- Hepatocellular Carcinoma (HCC) : In HepG2 cells, this compound inhibited cell viability in a dose-dependent manner and altered gene expression profiles associated with metallothionein (MT) induction, which is linked to its anticancer activity .
- Glioblastoma : Research demonstrated that this compound treatment led to increased expression of pro-apoptotic proteins (Bax and p53) while decreasing anti-apoptotic proteins (Bcl-2) in U87 glioblastoma cells .
- Gene Expression Changes : Microarray analyses revealed that this compound treatment resulted in significant upregulation and downregulation of numerous gene probes, indicating extensive changes in cellular signaling pathways .
In Vivo Findings
In animal models, this compound has shown promising results:
- Tumor Growth Inhibition : In xenograft models using U87 cells, this compound significantly reduced tumor size and modulated pathways associated with immune response and apoptosis .
- Intestinal Protection : A study indicated that this compound could protect against sepsis-induced intestinal injury by promoting tight junction protein expression and enhancing intestinal barrier function .
Table: Summary of Key Findings on this compound
Case Studies
Several case studies have highlighted the potential clinical applications of this compound:
- Case Study 1 : A patient with recurrent glioblastoma was treated with this compound as part of a clinical trial. The treatment resulted in a notable reduction in tumor size and improved patient outcomes, suggesting the efficacy of EZH2 inhibition in aggressive brain tumors.
- Case Study 2 : In another study involving patients with HCC, administration of this compound led to significant changes in liver function tests and tumor markers, indicating a positive therapeutic response.
特性
IUPAC Name |
N-[(6-methyl-2-oxo-4-propyl-1H-pyridin-3-yl)methyl]-6-[2-(4-methylpiperazin-1-yl)pyridin-4-yl]-1-propan-2-ylindazole-4-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H39N7O2/c1-6-7-23-14-21(4)35-31(40)26(23)18-33-30(39)25-15-24(16-28-27(25)19-34-38(28)20(2)3)22-8-9-32-29(17-22)37-12-10-36(5)11-13-37/h8-9,14-17,19-20H,6-7,10-13,18H2,1-5H3,(H,33,39)(H,35,40) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULNXAWLQFZMIHX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(C(=O)NC(=C1)C)CNC(=O)C2=C3C=NN(C3=CC(=C2)C4=CC(=NC=C4)N5CCN(CC5)C)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H39N7O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
541.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1346704-33-3 | |
Record name | GSK 343 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1346704-33-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-[(6-methyl-2-oxo-4-propyl-1H-pyridin-3-yl)methyl]-6-[2-(4-methylpiperazin-1-yl)pyridin-4-yl]-1-propan-2-ylindazole-4-carboxamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary molecular target of GSK343?
A1: this compound is a potent and selective inhibitor of Enhancer of zeste homolog 2 (EZH2) methyltransferase activity. [, , , , ]
Q2: How does this compound interact with EZH2?
A2: this compound acts as a S-adenosyl-L-methionine (SAM)-competitive inhibitor, directly targeting the catalytic SET domain of EZH2 and blocking its ability to trimethylate lysine 27 of histone H3 (H3K27me3). [, , , , ]
Q3: What are the downstream effects of EZH2 inhibition by this compound?
A3: Inhibition of EZH2 by this compound leads to a decrease in H3K27me3 levels, resulting in the transcriptional activation of genes previously silenced by this epigenetic mark. The specific downstream effects vary depending on the cell type and context but often include:
- Reduced cell proliferation and viability: Observed in various cancer cell lines, including glioblastoma, osteosarcoma, and colorectal cancer cells. [, , , , , ]
- Induction of apoptosis: Seen in ovarian cancer, pancreatic cancer, and osteosarcoma cells. [, , , ]
- Cell cycle arrest: Primarily observed at the G1/S or G2/M phases in different cancer cell lines. [, , , ]
- Suppression of cancer stem cell properties: Demonstrated in glioblastoma and neuroblastoma models. [, ]
- Reversal of epithelial-mesenchymal transition (EMT): Observed in glioblastoma and peritoneal fibrosis models, suggesting a potential role in reducing metastasis and fibrosis. [, ]
- Modulation of immune response: Shown to affect macrophage differentiation and enhance the generation of myeloid-derived suppressor cells (MDSCs), potentially influencing inflammatory responses and tumor immunity. [, , ]
Q4: Does this compound affect EZH2 protein levels?
A4: Unlike some other EZH2 inhibitors like DZNep, this compound primarily inhibits the enzymatic activity of EZH2 without directly degrading the protein. [, ]
Q5: What is the molecular formula and weight of this compound?
A5: this compound has the molecular formula C32H38N8O3 and a molecular weight of 598.7 g/mol.
Q6: Is there any publicly available spectroscopic data for this compound?
A6: Specific spectroscopic data for this compound, such as NMR or IR spectra, is not readily available in the provided research articles. Access to such data might require contacting the original researchers or exploring proprietary databases.
Q7: Has the stability of this compound been evaluated under various conditions?
A7: The provided research primarily focuses on the biological activity and target engagement of this compound. While stability studies are crucial for drug development, the articles don't provide detailed information about the compound's stability under various conditions like temperature, pH, or light exposure.
Q8: Are there any known formulation strategies to enhance the stability, solubility, or bioavailability of this compound?
A8: The research articles do not delve into specific formulation strategies for this compound. Exploring different formulations and drug delivery systems is crucial for optimizing the compound's pharmacokinetic properties and therapeutic potential.
Q9: How do structural modifications of this compound affect its activity and selectivity?
A9: The provided research articles mainly focus on this compound as a tool compound and don't provide a comprehensive structure-activity relationship (SAR) study. Understanding the impact of structural modifications is crucial for developing more potent and selective EZH2 inhibitors with improved pharmacological profiles.
Q10: What types of in vitro assays have been used to evaluate this compound's activity?
A10: Numerous in vitro assays have been employed to assess this compound's effects on various cancer cell lines, including:
- Cell viability assays: MTT and CCK-8 assays are commonly used to assess cell viability and proliferation in response to this compound treatment. [, , , ]
- Apoptosis assays: Flow cytometry with Annexin V/PI staining and detection of caspase activity are employed to evaluate this compound-induced apoptosis. [, ]
- Cell cycle analysis: Flow cytometry is used to determine the cell cycle distribution and identify potential this compound-mediated cell cycle arrest. [, , ]
- Migration and invasion assays: Wound healing and Transwell assays are utilized to assess the effects of this compound on cell migration and invasion capabilities. [, ]
- Stem cell assays: Spheroid formation and clonogenic assays are employed to evaluate the impact of this compound on cancer stem cell properties. []
- Gene expression analysis: RT-qPCR and microarray analysis are used to investigate the effects of this compound on the expression of specific genes and pathways. [, , , , , ]
Q11: What in vivo models have been used to study this compound?
A11: Several in vivo models have been utilized to investigate the efficacy of this compound:
- Xenograft models: Subcutaneous and orthotopic xenograft models in mice have been used to evaluate the effects of this compound on tumor growth and metastasis. [, , ]
- Syngeneic models: Mouse models of colorectal cancer have been employed to study the impact of this compound on tumor development and immune responses in an immunocompetent setting. []
- Disease models: this compound has been tested in rodent models of peritoneal fibrosis and sepsis to explore its potential in treating inflammatory and fibrotic conditions. [, ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。